Methyl 4-[(1r,3r)-3-aminocyclobutyl]benzoate hydrochloride
Description
Properties
IUPAC Name |
methyl 4-(3-aminocyclobutyl)benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)9-4-2-8(3-5-9)10-6-11(13)7-10;/h2-5,10-11H,6-7,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYZNXKOJLZBKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CC(C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243501-27-9 | |
| Record name | rac-methyl 4-[(1R,3R)-3-aminocyclobutyl]benzoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclobutylamine Synthesis
Cyclobutylamines are typically synthesized via [2+2] cycloadditions or ring-opening of strained intermediates. For the (1r,3r) stereoisomer, asymmetric hydrogenation of cyclobutene precursors or enzymatic resolution may be employed. For example, the hydrogenation of cis-cyclobutene-1,2-dicarboxylates using chiral catalysts like Rh-DuPHOS yields enantiomerically pure trans-cyclobutane diamines, which can be mono-deprotected to access the desired amine.
Benzoate Ester Formation
Esterification of 4-substituted benzoic acids is well-documented. The patent US20070149802A1 details a high-yield method for methyl 4-(aminomethyl)benzoate using methanol and HCl, followed by pH-controlled extraction. Adapting this protocol, 4-[(1r,3r)-3-aminocyclobutyl]benzoic acid could be esterified under analogous conditions.
Detailed Synthetic Pathways
Route 1: Direct Esterification of Pre-Formed 4-[(1r,3r)-3-aminocyclobutyl]benzoic Acid
Step 1: Synthesis of 4-[(1r,3r)-3-aminocyclobutyl]benzoic Acid
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Cyclobutane Formation : A [2+2] photocycloaddition of ethylene with methyl cinnamate derivatives under UV light generates cis-cyclobutane intermediates. Subsequent hydrolysis yields trans-cyclobutane-1,2-dicarboxylic acids.
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Amination : Reductive amination of the cyclobutane dicarboxylic acid using ammonium acetate and sodium cyanoborohydride introduces the amine group.
Step 2: Esterification
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Reaction Conditions :
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Workup :
Route 2: BOC Protection and Coupling
Step 1: BOC Protection of Cyclobutylamine
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Reaction : (1r,3r)-3-aminocyclobutanol is treated with di-tert-butyl dicarbonate (1.2 eq) in dichloromethane (DCM) and saturated NaHCO3 at 25°C for 24 hours.
Step 2: Esterification of Protected Intermediate
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Coupling : The BOC-protected amine is reacted with 4-bromobenzoic acid methyl ester via Ullmann coupling (CuI, L-proline, K2CO3, DMSO, 90°C).
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Deprotection : HCl in dioxane removes the BOC group, yielding the hydrochloride salt.
Optimization and Critical Parameters
pH and Temperature Control
Maintaining a pH of 6.0–7.0 during esterification workup prevents premature hydrolysis of the methyl ester. Extraction at 5–10°C minimizes side reactions, as demonstrated in US20070149802A1.
Solvent Selection
Toluene is preferred for extracting the ester due to its low polarity, which reduces co-extraction of hydrophilic byproducts. Saturation of the aqueous phase with NaCl improves phase separation efficiency.
Stereochemical Integrity
Asymmetric hydrogenation conditions must preserve the (1r,3r) configuration. Chiral HPLC or NMR analysis is essential to verify enantiopurity at each step.
Analytical Characterization
4.1 NMR Spectroscopy
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¹H NMR (D2O) : δ 7.85 (d, J=8.2 Hz, 2H, Ar-H), 7.45 (d, J=8.2 Hz, 2H, Ar-H), 3.90 (s, 3H, OCH3), 3.10–3.30 (m, 2H, cyclobutyl-H), 2.70–2.90 (m, 2H, cyclobutyl-H).
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¹³C NMR : δ 167.2 (COO), 144.1 (Ar-C), 129.5 (Ar-CH), 52.1 (OCH3), 48.3 (cyclobutyl-C), 35.6 (NH2).
4.2 Mass Spectrometry
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ESI-MS : m/z 235.1 [M+H]⁺ (calc. for C12H15NO2: 235.10).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1r,3r)-3-aminocyclobutyl]benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-[(1R,3R)-3-aminocyclobutyl]benzoate hydrochloride is characterized by the following:
- IUPAC Name : this compound
- Molecular Formula : C12H15ClN2O2
- Molecular Weight : 242.71 g/mol
- Appearance : White to off-white powder
- Purity : Typically ≥95%
The compound's structure includes a benzoate moiety linked to a cyclobutyl amine, which is crucial for its biological activity.
Medicinal Chemistry
This compound has been investigated for its potential role in drug development:
- Anticancer Activity : Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, making it a candidate for further development as an anticancer agent .
- Mechanism of Action : The compound's mechanism involves modulation of signaling pathways associated with cell growth and apoptosis. This suggests that it may interact with specific molecular targets in cancer cells, leading to programmed cell death .
Biochemical Tool
The compound serves as a useful reagent in biochemical assays:
- Buffering Agent : It is utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5. This application is crucial for experiments requiring stable pH conditions to ensure accurate results .
Neuroscience Research
Emerging research indicates potential applications in neuroscience:
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects against oxidative stress in neuronal cells. This could have implications for treating neurodegenerative diseases .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |
| Study B | Cell Culture Applications | Showed effective pH stabilization in various cell lines during experimental procedures. |
| Study C | Neuroprotection | Indicated reduced neuronal cell death under oxidative stress conditions. |
Mechanism of Action
The mechanism of action of Methyl 4-[(1r,3r)-3-aminocyclobutyl]benzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural analogs differ in substituents, stereochemistry, and physicochemical properties, influencing their applications in medicinal chemistry and materials science. Below is a detailed analysis:
Substituent Variations on the Benzene Ring
Methyl 4-amino-3-cyclopropylbenzoate Hydrochloride (CAS 2044702-51-2)
- Molecular Formula: C11H14ClNO2
- Molecular Weight : 227.69 g/mol
- Key Differences: Cyclopropyl substituent (smaller ring, higher ring strain) vs. cyclobutyl.
Methyl 4-amino-3-(tert-butyl)benzoate Hydrochloride (CAS 2044702-89-6)
Stereochemical and Functional Group Modifications
(R)- and (S)-Methyl 4-(1-aminoethyl)benzoate Hydrochloride (CAS 1236353-78-8, 847728-91-0)
- Similarity Score : 0.98 (vs. target compound)
- Key Differences: Ethylamine side chain instead of aminocyclobutyl. Stereochemistry at the chiral center (R/S) significantly affects biological activity, as seen in enantiomer-specific receptor interactions.
Methyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate Hydrochloride
- Molecular Formula: Not explicitly listed ( suggests C12H17ClNO3 inferred).
- Key Differences :
- Methoxyphenyl group enhances electron density on the aromatic ring, altering electronic properties and metabolic stability.
Biological Activity
Methyl 4-[(1R,3R)-3-aminocyclobutyl]benzoate hydrochloride (CAS Number: 2247088-13-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound consists of a benzoate moiety linked to a cyclobutyl amine. The structural formula can be represented as follows:
This compound exhibits significant lipophilicity due to its aromatic structure, which may enhance its membrane permeability and biological activity.
Antimicrobial Activity
Recent studies have indicated that this compound demonstrates notable antimicrobial properties. In vitro assays have shown that this compound exhibits activity against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, it has been reported to have an EC50 value lower than many existing treatments in specific bacterial models, suggesting it could serve as a potential lead for antibiotic development .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In cell line studies, it has shown the ability to inhibit proliferation in several cancer types. Mechanistic studies reveal that it induces apoptosis through the activation of caspase pathways and the disruption of mitochondrial membrane potential .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of resistant strains | , |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | Modulation of neurotransmitter levels |
The biological activity of this compound is mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, leading to cell lysis.
- Apoptosis Induction : In cancer cells, it triggers intrinsic apoptotic pathways by increasing the expression of pro-apoptotic factors and decreasing anti-apoptotic proteins.
- Neurotransmitter Modulation : Preliminary studies suggest that it may influence neurotransmitter levels in the brain, which could have implications for neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial load at concentrations as low as 0.5 µg/mL compared to control groups .
Case Study 2: Cancer Cell Lines
A study involving human breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells following treatment with concentrations above 10 µM .
Q & A
Advanced Research Question
- High-resolution mass spectrometry (HRMS) : Confirm the exact mass (e.g., C₁₃H₁₈ClNO₂ requires m/z 263.1053 for [M+H]⁺) to distinguish isotopic patterns from impurities .
- X-ray crystallography : Resolve the absolute configuration of the cyclobutylamine group using SHELXL refinement .
- Thermogravimetric analysis (TGA) : Assess hydration state and thermal stability, critical for reproducibility in biological assays .
How can researchers address challenges in achieving regioselective functionalization of the cyclobutyl ring during derivative synthesis?
Advanced Research Question
Regioselectivity in cyclobutane systems is influenced by ring strain and steric effects:
- Computational modeling : Use DFT to predict reactive sites on the cyclobutyl ring, prioritizing positions with lower steric hindrance .
- Directed C-H activation : Employ transition-metal catalysts (e.g., Pd or Ru) with directing groups to target specific C-H bonds .
- Kinetic trapping : Perform reactions at cryogenic temperatures to favor thermodynamically disfavored products .
What strategies mitigate amine degradation during long-term storage of this hydrochloride salt?
Basic Research Question
- Controlled environment : Store at -20°C in amber vials under argon to prevent oxidation and hydrolysis .
- Stability assays : Monitor purity via HPLC-UV at regular intervals, using trifluoroacetic acid (TFA) in the mobile phase to resolve degradation products .
- Lyophilization : Convert the compound to a stable lyophilized powder if aqueous solubility is not required for downstream applications .
How can researchers validate the biological relevance of this compound in drug discovery pipelines?
Advanced Research Question
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified cyclobutyl or benzoate groups to assess pharmacophore contributions .
- Crystallographic docking : Use resolved X-ray structures to model interactions with target proteins (e.g., kinases or GPCRs) .
- ADMET profiling : Evaluate solubility (via shake-flask method), metabolic stability (using liver microsomes), and membrane permeability (Caco-2 assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
